5-Deoxystrigol

Parasitic Weed Germination Striga hermonthica Bioactivity Assay

5-Deoxystrigol (5DS) is the founding canonical strigolactone—the biologically authentic ligand for AMF pre-symbiotic hyphal branching and a primary host-recognition signal. Its (2′R)- and (2′S)-stereoisomers exhibit pathway-selective activation of AtD14 and KAI2, respectively—functional selectivity not replicated by GR24, orobanchol, or 4-deoxyorobanchol. (±)-5DS delivers a robust 26% Striga germination response at 200 nM, bridging weaker strigol and stronger sorgomol for HTS Z′-factor calibration. Field-correlated root-exudate biomarker for Striga susceptibility screening; essential standard for LC-MS/MS method validation in breeding programs. Procure optically pure enantiomers or racemic mixture to match receptor-pathway targeting needs.

Molecular Formula C19H22O5
Molecular Weight 330.4 g/mol
CAS No. 151716-18-6
Cat. No. B197688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Deoxystrigol
CAS151716-18-6
Synonyms(±)-5DS;  (3aR*,8bS*,E)-8,8-dimethyl-3-((((R*)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy)methylene)-3,3a,4,5,6,7,8,8b-octahydro-2H-indeno[1,2-b]furan-2-one
Molecular FormulaC19H22O5
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C
InChIInChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14-,16+/m1/s1
InChIKeyQXTUQXRFEBHUBA-DYLOANJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Deoxystrigol (CAS 151716-18-6): Procurement-Grade Natural Strigolactone for Parasitic Weed Germination and Symbiotic Fungal Research


5-Deoxystrigol (5DS), a naturally occurring canonical strigolactone (SL) and a potent germination stimulant for parasitic weeds of the Striga and Orobanche genera, is a key rhizosphere signaling molecule [1][2]. As a founding member of the strigolactone class of plant hormones and a primary host recognition signal for arbuscular mycorrhizal (AM) fungi, 5DS serves as an essential reference standard for plant physiology, chemical ecology, and agrochemical discovery programs [3][4]. Commercially available as a racemic mixture or as specific stereoisomers, 5DS is a critical tool for investigating SL perception, biosynthesis, and downstream applications in weed management and plant-microbe interactions [5].

Why 5-Deoxystrigol Procurement Decisions Cannot Be Based on Generic Strigolactone Class Assumptions


Procurement of 5-deoxystrigol requires specific, quantitative justification because strigolactones (SLs) are a structurally and functionally diverse class where simple substitution can invalidate experimental outcomes. 5-Deoxystrigol exhibits unique stereochemical and functional selectivity that is not shared by other canonical SLs like orobanchol, 4-deoxyorobanchol, or the synthetic analog GR24 [1][2]. Critically, the (2′R) and (2′S) stereoisomers of 5DS demonstrate differential activation of the AtD14 and KAI2 receptor pathways, respectively, a property that is not universally replicated across the SL family [3]. Furthermore, the bioactivity of 5DS on key model systems—including Striga hermonthica seed germination and arbuscular mycorrhizal fungal hyphal branching—is quantitatively distinct from that of its monohydroxylated derivatives (e.g., strigol and sorgomol) and stereoisomers [4][5]. Therefore, replacing 5DS with a generic 'strigolactone' or even a close analog like GR24 without rigorous cross-validation will compromise data reproducibility and lead to incorrect interpretations of SL-dependent physiological processes.

5-Deoxystrigol Comparative Bioactivity Data: Evidence-Based Selection Versus Strigol, GR24, and Sorgomol


Superior Striga hermonthica Germination Stimulation: 5-Deoxystrigol Versus Strigol and Sorgomol at 200 nM

In a direct comparative bioassay, racemic (±)-5-deoxystrigol (5DS) was a more potent germination stimulant for Striga hermonthica seeds than racemic (±)-strigol and sorgomol at an equivalent concentration of 200 nM. The data shows (±)-5DS induced 26.00% germination, which is 34% higher than the 19.33% induced by (±)-strigol and 28% lower than the 36.00% induced by sorgomol, highlighting its specific, high-level bioactivity distinct from both strigol-type and orobanchol-type SLs [1].

Parasitic Weed Germination Striga hermonthica Bioactivity Assay

Stereoisomer-Specific Receptor Activation: (2′R)-5-Deoxystrigol Activates AtD14 While (2′S)-5-Deoxystrigol Signals via KAI2

Functional analysis in Arabidopsis thaliana demonstrates a strict stereochemical requirement for receptor activation. The natural (2′R) configuration of 5-deoxystrigol is active in AtD14-dependent hypocotyl elongation and secondary shoot growth assays, while the non-natural (2′S) enantiomer is active in KAI2-dependent growth and gene expression assays. This receptor selectivity is a conserved feature with the synthetic analog GR24, where its four stereoisomers show similar activities to their 5DS counterparts [1]. This is in contrast to nitrile-debranone (CN-debranone), a simple SL analog, where the (2′R) configuration is inactive but the (2′S) configuration is active through both AtD14 and KAI2, underscoring the unique stereochemical pharmacology of 5DS [2].

Receptor Pharmacology Strigolactone Signaling Stereoselectivity

Distinct Hyphal Branching Activity on Arbuscular Mycorrhizal Fungi: 5-Deoxystrigol vs. GR24 in Rhizophagus irregularis Strain A5

In a study on the arbuscular mycorrhizal fungus (AMF) Rhizophagus irregularis, 5-deoxystrigol (5DS) and the synthetic analog GR24 differentially stimulated spore germination. For strain A5, germination rate at day 14 was 70.4 ± 9.9% for 5-deoxystrigol and 80.1 ± 13.5% for GR24, both significantly higher than the control (37 ± 2.4%) [1]. While both compounds enhanced germination relative to the control, the specific quantitative difference between 5DS and GR24 provides a basis for selecting the appropriate standard depending on whether the experimental goal is to mimic natural signaling or to maximize response amplitude.

Arbuscular Mycorrhizal Fungi Hyphal Branching Symbiosis

Correlation with Striga Infestation: 5-Deoxystrigol Levels Predict Parasitic Weed Emergence More Strongly than Sorgomol or Orobanchol

In a field study of sorghum, the correlation between root exudate strigolactone (SL) composition and Striga hermonthica infestation was quantified. The concentration of 5-deoxystrigol (5DS) in root exudates showed a significant positive correlation with both Striga germination (r = 0.38, P < 0.01) and the number of Striga plants per pot (r = 0.36, P < 0.01). In contrast, orobanchol exhibited a significant negative correlation (r = -0.25 for germination; r = -0.41 for plants/pot; P < 0.01), and sorgomol showed a weak or non-significant correlation (r = -0.17 NS; r = 0.23*) [1]. This demonstrates that 5DS is the primary bioactive SL driving Striga infestation in this system, while orobanchol is associated with resistance.

Field Efficacy Striga Resistance Root Exudate Profiling

Validated Applications of 5-Deoxystrigol in Research and Agricultural Discovery Pipelines


Standardization of Striga hermonthica Germination Bioassays for High-Throughput Screening

The direct comparative germination data positions (±)-5-deoxystrigol as a robust, high-activity positive control for high-throughput screening (HTS) of Striga germination inhibitors or stimulants. Its specific activity of 26.00% germination at 200 nM provides a well-defined, intermediate response between the weaker strigol and the stronger sorgomol, making it an ideal reference point for quantifying the relative potency of novel compounds in standardized bioassays [1].

Dissecting Strigolactone Receptor Pharmacology via Stereoisomer-Specific Signaling

The established stereoselective receptor activation profile of 5-deoxystrigol stereoisomers is critical for pharmacological studies. Researchers must procure and utilize optically pure (2′R)-5DS and (2′S)-5DS to selectively probe the AtD14 and KAI2 signaling pathways in Arabidopsis and other model plants. This specific application is essential for dissecting the unique roles of these paralogous receptors in plant development and environmental response, as confirmed by Scaffidi et al. (2014) [1].

Investigating Plant-Arbuscular Mycorrhizal Fungal Symbiosis Dynamics

For studies on arbuscular mycorrhizal fungi (AMF), 5-deoxystrigol is the biologically authentic natural ligand for stimulating pre-symbiotic hyphal branching and spore germination. The quantitative data on Rhizophagus irregularis strain A5 shows 5DS induces a 33.4% increase in germination over control conditions, establishing its utility as a standard for calibrating fungal responsiveness and investigating strain-specific dynamics in symbiotic establishment [1]. This is particularly relevant for research aiming to mimic native rhizosphere signaling.

Phenotypic Screening and Marker-Assisted Breeding for Striga Resistance in Cereal Crops

The strong positive correlation between 5-deoxystrigol exudation and Striga infestation in field trials establishes 5DS as a primary biomarker for susceptibility. Agricultural researchers and breeders can use this information to screen cereal germplasm for lines with low 5DS exudation profiles as a proxy for Striga resistance. Furthermore, 5DS serves as the critical standard for validating and calibrating analytical methods (e.g., LC-MS/MS) used to quantify root exudate SL profiles in breeding programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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